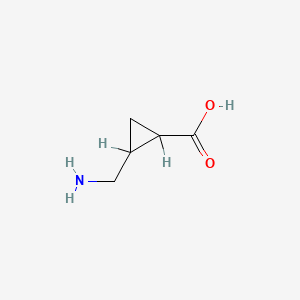

2-(Aminomethyl)cyclopropanecarboxylic acid

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-(Aminomethyl)cyclopropanecarboxylic acid can be achieved through several methods. One approach involves the alkylation of glycine equivalents with 1,2-electrophiles . Another method includes the intramolecular cyclization of γ-substituted amino acid derivatives . Additionally, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates is also employed . Industrial production methods often involve these synthetic routes, optimized for large-scale production.

Analyse Des Réactions Chimiques

2-(Aminomethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents . For instance, global deprotection under acidic conditions (6 M hydrochloric acid, 90°C) successfully delivers the desired product in quantitative yield . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Pharmaceutical Development

One of the primary applications of 2-(aminomethyl)cyclopropanecarboxylic acid is in the development of new pharmaceuticals. The compound has been identified as a lead candidate for creating analgesics and anti-inflammatory drugs due to its ability to interact with various biological receptors and enzymes, influencing metabolic pathways.

Case Study: Analgesic Properties

Research has indicated that derivatives of this compound exhibit significant analgesic activity. For instance, studies involving its structural analogs have shown promising results in pain relief comparable to existing analgesics.

Biochemical Research

In biochemical research, this compound is utilized as a tool for studying metabolic processes. Its structure allows it to serve as a substrate or inhibitor in enzyme-catalyzed reactions, particularly involving amino acid metabolism .

Interaction Studies

Studies focusing on the binding affinity of this compound to specific receptors have revealed insights into its pharmacodynamics. Techniques such as radiolabeled binding assays and molecular docking studies are employed to understand its interactions at the molecular level .

Synthesis and Structural Variants

Numerous synthesis methods have been developed for this compound, optimizing yield and purity through variations in reaction conditions. The compound can be synthesized via different pathways, including asymmetric synthesis techniques that enhance its enantiomeric purity .

Related Compounds

Several structurally similar compounds have been synthesized for comparative studies. These include:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Aminocyclopropanecarboxylic acid | Cyclopropane ring with an amino group | Potential neuroprotective effects |

| 3-Aminocyclobutanecarboxylic acid | Cyclobutane ring with an amino group | Different ring strain may affect binding affinity |

| (1S,2R)-2-(Aminomethyl)cyclobutanecarboxylic acid | Cyclobutane variant | Altered pharmacological profile due to stereochemistry |

These variants highlight the structural diversity within this class of molecules while emphasizing the unique properties of this compound derived from its specific cyclopropane configuration.

Therapeutic Applications

The therapeutic implications of this compound extend beyond analgesics. It has been explored for its potential in treating various central nervous system disorders. For example, derivatives of this compound have shown promise as antidepressants, with some exhibiting higher activity than traditional medications like imipramine and desipramine .

Case Study: Antidepressant Activity

A series of derivatives were synthesized and evaluated for antidepressant activity, leading to the identification of compounds that progressed to clinical evaluation phases due to their favorable pharmacological profiles .

Mécanisme D'action

The mechanism of action of 2-(Aminomethyl)cyclopropanecarboxylic acid involves its interaction with molecular targets and pathways in the central nervous system. As a conformationally restricted analog of 4-aminobutyric acid, it binds to the same receptors and modulates neurotransmission . The specific pathways involved depend on the particular isomer and its interaction with the target receptors.

Comparaison Avec Des Composés Similaires

Activité Biologique

2-(Aminomethyl)cyclopropanecarboxylic acid (commonly referred to as CAMP) is a conformationally restricted analog of 4-aminobutyric acid (GABA), a key neurotransmitter in the mammalian central nervous system (CNS). This compound has garnered attention for its potential biological activities, particularly its interaction with GABA receptors, which play a critical role in neurotransmission. This article provides an in-depth exploration of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Target Interaction

CAMP acts primarily as an agonist at GABA receptors, specifically the GABAA-rho subtype. Its structural similarity to GABA allows it to effectively bind to these receptors, leading to conformational changes that facilitate ion flow across cell membranes. This interaction is crucial for modulating neuronal excitability and neurotransmission balance in the CNS .

Biochemical Pathways

The biochemical pathways influenced by CAMP primarily involve GABAergic neurotransmission. By enhancing GABA receptor activity, CAMP can alter the balance between excitatory and inhibitory signals in the brain, potentially affecting various physiological and psychological processes such as mood regulation, cognition, and motor control.

Pharmacokinetics

CAMP is characterized as a small, polar molecule, which suggests favorable bioavailability. Its metabolic pathways are not fully elucidated; however, it is anticipated to be metabolized through standard enzymatic processes common to amino acids and small organic compounds. The compound's pharmacokinetic profile indicates that it may be effectively absorbed and distributed within biological systems.

Neuropharmacological Effects

Research has demonstrated that this compound exhibits significant neuropharmacological effects. In particular:

- Analgesic Properties : Studies indicate that CAMP may have analgesic effects, making it a candidate for pain management therapies.

- Antidepressant Activity : Derivatives of CAMP have shown promise as potential antidepressants in animal models, outperforming traditional medications like imipramine and desipramine in certain tests .

Synthesis and Evaluation of Derivatives

Recent studies have focused on synthesizing various derivatives of this compound to evaluate their biological activity. A notable study synthesized a series of l-aryl derivatives and assessed their antidepressant potential through pharmacological testing in animal models. Some derivatives exhibited enhanced activity compared to established antidepressants .

Comparative Analysis with Similar Compounds

A comparative analysis with other cyclic amino acids reveals that compounds structurally similar to CAMP often exhibit diverse biological activities. For instance, certain derivatives have been shown to selectively bind to specific GABA receptor subtypes, enhancing their therapeutic efficacy while minimizing side effects .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N₁O₂ |

| Molecular Weight | 143.19 g/mol |

| GABA Receptor Affinity | Agonist at GABAA-rho |

| Potential Therapeutic Uses | Analgesic, Antidepressant |

Propriétés

IUPAC Name |

2-(aminomethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFMERRXRMSAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944162 | |

| Record name | 2-(Aminomethyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215597-45-8 | |

| Record name | 2-(Aminomethyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.